molecular formula C16H18N2O3 B267021 N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide

N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide

货号 B267021
分子量: 286.33 g/mol
InChI 键: KYPBEHZGDYOICF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of compounds known as soluble guanylate cyclase (sGC) activators and has been found to have a wide range of biochemical and physiological effects.

作用机制

BAY 41-2272 activates N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide by binding to the heme group of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide and stabilizing the enzyme in its active conformation. The activation of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide leads to the conversion of guanosine triphosphate (GTP) to cGMP, which leads to the relaxation of smooth muscles, vasodilation, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
BAY 41-2272 has been found to have a wide range of biochemical and physiological effects. The compound has been found to induce vasodilation in various tissues, including the pulmonary artery, aorta, and coronary artery. The compound has also been found to inhibit platelet aggregation and induce relaxation of smooth muscles in various tissues.

实验室实验的优点和局限性

BAY 41-2272 has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. The compound is also highly selective for N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide and has a long half-life, which makes it an ideal candidate for in vivo studies. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

未来方向

There are several future directions for the study of BAY 41-2272. One potential direction is the development of new N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide activators with improved pharmacokinetic properties and reduced toxicity. Another potential direction is the study of BAY 41-2272 in combination with other drugs for the treatment of various diseases. Finally, the study of the molecular mechanisms underlying the activation of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide by BAY 41-2272 could lead to the development of new therapeutic strategies for various diseases.

合成方法

The synthesis of BAY 41-2272 involves the reaction of 4-aminophenylacetic acid with sec-butyl isocyanate, followed by the reaction of the resulting product with furan-2-carboxylic acid. The final product is obtained after purification by column chromatography.

科学研究应用

BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and cardiovascular diseases. The compound has been found to activate N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels in cells. This increase in cGMP levels leads to vasodilation, relaxation of smooth muscles, and inhibition of platelet aggregation.

属性

产品名称

N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide

分子式

C16H18N2O3

分子量

286.33 g/mol

IUPAC 名称

N-[3-(butan-2-ylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H18N2O3/c1-3-11(2)17-15(19)12-6-4-7-13(10-12)18-16(20)14-8-5-9-21-14/h4-11H,3H2,1-2H3,(H,17,19)(H,18,20)

InChI 键

KYPBEHZGDYOICF-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2

规范 SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。